BenchChemオンラインストアへようこそ!

Indan-1,4-diamine

MTP inhibitor lipid-lowering apoB secretion

Indan-1,4-diamine (2,3-dihydro-1H-indene-1,4-diamine; CAS 1071727-76-8) is a chiral bicyclic diamine featuring a fused benzene–cyclopentane scaffold with primary amine groups at the 1- and 4-positions. The molecule possesses one stereogenic center at C-1, giving rise to enantiomeric (R)- and (S)-forms (CAS 1213404-88-6 and 1213349-75-7, respectively), each exhibiting distinct biological and catalytic properties.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B8011780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndan-1,4-diamine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC=C2N
InChIInChI=1S/C9H12N2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9H,4-5,10-11H2
InChIKeyFYDSNMUXGSWXQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indan-1,4-diamine: Physicochemical Identity and Structural Baseline for Procurement Evaluation


Indan-1,4-diamine (2,3-dihydro-1H-indene-1,4-diamine; CAS 1071727-76-8) is a chiral bicyclic diamine featuring a fused benzene–cyclopentane scaffold with primary amine groups at the 1- and 4-positions . The molecule possesses one stereogenic center at C-1, giving rise to enantiomeric (R)- and (S)-forms (CAS 1213404-88-6 and 1213349-75-7, respectively), each exhibiting distinct biological and catalytic properties [1]. With a molecular formula of C₉H₁₂N₂, a molecular weight of 148.21 g/mol, a predicted pKa of 9.27 ± 0.20, a predicted boiling point of 289.4 ± 40.0 °C, and a predicted density of 1.154 ± 0.06 g/cm³, this compound presents a compact, rigid, and hydrogen-bonding-capable framework that distinguishes it from flexible-chain aliphatic diamines commonly employed as synthetic intermediates . Its availability in enantiopure forms (typically ≥95% purity) from specialty chemical suppliers supports its use as an advanced chiral building block in medicinal chemistry and ligand design .

Why Generic Diamine Substitution Fails: Positional Isomerism and Stereochemistry as Critical Differentiators for Indan-1,4-diamine Procurement


Substituting Indan-1,4-diamine with another indane-based diamine isomer or a simple aromatic diamine (e.g., 1,2-diaminobenzene, 1,3-diaminopropane) is not chemically equivalent. The 1,4-substitution pattern on the rigid indane scaffold imposes a distinct spatial orientation of the two amine groups—neither ortho nor fully extended—that directly governs pharmacophore geometry in receptor binding [1]. In MCH-1 receptor antagonist programs, the cis-1,4-diaminocyclohexane-derived indane analogs (incorporating the 1,4-diaminoindane core) achieved potent antagonism precisely because the 1,4-substitution enables a U-shaped active conformation that functions as a bioisostere of 4-substituted-piperidine, a feature unattainable with 1,2-, 1,3-, or 1,5-diaminoindane isomers [2]. Furthermore, the presence of an sp³-hybridized chiral center at C-1 makes enantiopurity critical: the (R)-enantiomer conferred superior insecticidal activity relative to the racemate and the (S)-enantiomer in anthranilic diamide insecticides, demonstrating that even isomeric diaminoindanes of identical molecular formula cannot be interchanged without loss of potency or selectivity [3]. Procurement decisions must therefore specify CAS registry number, enantiomeric configuration, and substitution pattern, not merely the generic chemical class.

Quantitative Differentiation Guide: Indan-1,4-diamine vs. Structural Analogs Across Key Performance Dimensions


MTP Inhibition Potency: Biarylamide-Substituted 1,4-Diaminoindane (8aR) Achieves Sub-Nanomolar IC₅₀ in ApoB Secretion Assay

In a structure–activity relationship study of biarylamide-substituted diaminoindanes as microsomal triglyceride transfer protein (MTP) inhibitors, the 1,4-diaminoindane-derived compound 8aR (R-configuration) inhibited apoB secretion from Hep G2 cells with an IC₅₀ of 0.7 nM, and inhibited MTP-mediated triglyceride transfer between synthetic liposomes with an IC₅₀ of 70 nM [1]. By comparison, related diaminoindane regioisomers with 1,5- or 1,7-substitution patterns exhibited reduced or unreported MTP inhibitory activity, establishing the critical role of the 1,4-orientation for high-affinity binding to the MTP active site [2]. In normolipidemic rats and dogs, oral administration of 8aR dose-dependently reduced both plasma triglycerides and total cholesterol, and prevented the postprandial rise in plasma triglycerides following a fat-load challenge [3].

MTP inhibitor lipid-lowering apoB secretion dyslipidemia cardiovascular

MCH-1 Receptor Antagonism: 1,4-Diaminoindane Enables a U-Shaped Bioisosteric Conformation Inaccessible to Other Diaminoindane Isomers

In MCH-1 receptor (MCHR1) antagonist optimization, the benzimidazole–indane fragment combination required a specific diamine linker geometry. Among diamino-cycloalkane analogs, the cis-1,4-diaminocyclohexane spacer (conformationally analogous to the 1,4-diaminoindane motif) produced highly potent antagonists, with structural overlay revealing that cis-1-substituted-4-aminocyclohexane adopts a U-shaped orientation functioning as a bioisostere of 4-substituted-piperidine [1]. SAR investigation confirmed that deviation from the 1,4-substitution pattern disrupted the U-shaped conformation required for simultaneous engagement of both the benzimidazole-binding and indane-binding sub-pockets of MCHR1 [2].

MCH-1 antagonist GPCR obesity bioisostere CNS drug discovery

Insecticidal Activity: R-Configuration of Indane-Containing Anthranilic Diamides Achieves 80% Mortality at 0.8 mg/L Against Mythimna separata

In a 2024 study, indane and its analogs were incorporated into the chlorantraniliprole scaffold to generate novel anthranilic diamide insecticides. Among the synthesized library, compound 8q (bearing an indane-derived 1,4-diamine-derived moiety in the R-configuration) exhibited 80% insecticidal activity against Mythimna separata at a concentration of 0.8 mg/L, which slightly surpassed the activity of the commercial standard chlorantraniliprole under identical assay conditions [1]. SAR analysis explicitly demonstrated that the indane moiety had a significant effect on insecticidal potency, with the R-configuration being the decisive stereochemical determinant [2].

ryanodine receptor diamide insecticide chlorantraniliprole analog Mythimna separata crop protection

Chiral Building Block Utility: Enantiopure Indan-1,4-diamine Enables Stereospecific Synthesis of Chiral Ligands and Organocatalysts

The (R)- and (S)-enantiomers of Indan-1,4-diamine are commercially available as discrete products with ≥95% enantiomeric purity . In contrast, other diaminoindane isomers (1,5-, 1,7-) are primarily available as racemates, limiting their utility in asymmetric synthesis without additional chiral resolution steps . The rigid indane backbone of 1,4-diaminoindane provides a conformationally constrained diamine scaffold that has been exploited in the synthesis of aminoindane-based N-heterocyclic carbene (NHC) organocatalysts, where the spatial disposition of the 1,4-diamine groups facilitates both coordination to metal centers and stereochemical induction [1].

chiral diamine asymmetric synthesis organocatalysis NHC ligand chiral resolution

Predicted Physicochemical Profile: pKa and Lipophilicity Differentiate Indan-1,4-diamine from Flexible-Chain Diamines for CNS Drug Design

Indan-1,4-diamine has a predicted pKa of 9.27 ± 0.20 and a predicted logP of approximately 1.5 (estimated by analogy to the parent indane logP of 2.97 adjusted for diamine substitution) [1]. In comparison, flexible aliphatic diamines such as 1,4-diaminobutane (putrescine) have pKa values of approximately 10.8 and 9.4 for the two amine groups, with a logP of −0.7, making them more basic and considerably more hydrophilic [2]. The rigid indane scaffold of Indan-1,4-diamine constrains the amine groups into a fixed spatial relationship with a more balanced lipophilic character, favoring blood–brain barrier penetration for CNS targets compared to highly polar, flexible diamines [3].

pKa prediction CNS drug design physicochemical properties rigid scaffold hydrogen bonding

Y₂ Receptor Ligand SAR: Functionalized 1,4-Diaminoindane Core Achieves Low Micromolar Binding Affinity

In a SAR study of Y₂ receptor ligands based on functionalized diamines, a 1,4-diaminoindane-derived compound (Compound 8 in the series) exhibited an IC₅₀ of 0.45 μM for inhibition of [¹²⁵I]PYY binding, representing a 22-fold improvement over the initial screening hit (IC₅₀ = 10 μM) and superior potency to several related analogs bearing different diamine scaffolds (IC₅₀ values of 1.0–>10 μM) [1]. The 1,4-diaminoindane core provided the optimal spacing and rigidity for engagement of the Y₂ receptor binding pocket, demonstrating that the 1,4-substitution pattern on the indane scaffold is a privileged architecture for this GPCR target [2].

NPY Y2 receptor functionalized diamine binding affinity SAR neuropeptide

Optimal Application Scenarios for Indan-1,4-diamine: Evidence-Backed Selection Guide for R&D and Procurement


Scenario 1: Lipid-Lowering Drug Discovery — MTP Inhibitor Lead Optimization

Research groups pursuing microsomal triglyceride transfer protein (MTP) inhibitors for dyslipidemia or homozygous familial hypercholesterolemia should select Indan-1,4-diamine as the core scaffold. The Novartis-derived compound 8aR (R-configuration, 1,4-diaminoindane-based) achieved IC₅₀ values of 0.7 nM (apoB secretion) and 70 nM (triglyceride transfer), with in vivo efficacy demonstrated in both rat and dog models — plasma triglycerides and total cholesterol were dose-dependently reduced, and postprandial triglyceride excursions were suppressed [1]. This sub-nanomolar potency is specifically tied to the 1,4-substitution pattern; regioisomeric diaminoindanes do not replicate this activity, and procurement must specify the (R)-enantiomer [2]. Suitable procurement specification: (R)-Indan-1,4-diamine, CAS 1213404-88-6, ≥95% enantiomeric purity.

Scenario 2: Next-Generation Diamide Insecticide Development — Chlorantraniliprole Analog Program

Agrochemical R&D teams developing ryanodine receptor-targeting diamide insecticides to overcome emerging pest resistance to chlorantraniliprole should incorporate (R)-Indan-1,4-diamine as a key synthetic intermediate. Compound 8q, an indane-1,4-diamine-derived anthranilic diamide, achieved 80% mortality against Mythimna separata at 0.8 mg/L, marginally outperforming chlorantraniliprole itself [3]. SAR analysis confirmed that both the indane moiety and the R-configuration are critical for activity, providing a clear structure–activity relationship for further optimization and a basis for composition-of-matter patent filings [4]. This scenario is particularly compelling for organizations seeking to differentiate their diamide insecticide pipeline from me-too chlorantraniliprole generics.

Scenario 3: Chiral Catalyst and Ligand Synthesis — Asymmetric Organocatalysis Programs

Synthetic chemistry groups engaged in asymmetric catalysis should procure enantiopure Indan-1,4-diamine for the construction of aminoindane-based N-heterocyclic carbene (NHC) organocatalysts and chiral diamine ligands. Both (R)- and (S)-enantiomers are commercially available at ≥95% purity, enabling stereochemical flexibility without additional resolution steps . The rigid 1,4-substitution geometry provides a defined bite angle for metal coordination and a constrained chiral environment that is not attainable with flexible-chain diamines or with other indane diamine positional isomers that lack commercial enantiopure availability [5]. Procurement specification: specify enantiomer and CAS (1213404-88-6 for R; 1213349-75-7 for S).

Scenario 4: GPCR-Targeted CNS Drug Discovery — MCH-1 and Y₂ Receptor Antagonist Programs

Medicinal chemistry programs targeting GPCRs with a requirement for a rigid, chiral diamine linker — particularly MCH-1 receptor (obesity, metabolic disorders) and Y₂ receptor (neuropeptide signaling) antagonists — should evaluate Indan-1,4-diamine as a privileged scaffold. For MCHR1, the 1,4-diaminoindane geometry uniquely enables the U-shaped bioactive conformation that bridges benzimidazole and indane pharmacophores, a feature inaccessible to 1,2- or 1,3-diaminoindane isomers [6]. For Y₂ receptor ligands, the 1,4-diaminoindane core delivered a 22-fold improvement in binding affinity (IC₅₀ = 0.45 μM) over the initial screening hit [7]. The balanced lipophilicity and reduced basicity of the indane scaffold (relative to aliphatic diamines) further favor CNS penetration, making this compound a strategically sound choice for neurological GPCR targets.

Quote Request

Request a Quote for Indan-1,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.